N4-methylpyridine-3,4-diamine chemical properties
N4-methylpyridine-3,4-diamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of N4-methylpyridine-3,4-diamine
Abstract
This technical guide provides a comprehensive overview of N4-methylpyridine-3,4-diamine (CAS No: 1839-17-4), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document details the compound's core physicochemical properties, spectroscopic signatures, and characteristic reactivity. Furthermore, it explores rational, field-proven methodologies for its synthesis and outlines its potential as a strategic intermediate in the design and development of novel bioactive agents. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for laboratory applications.
Introduction and Strategic Importance
N4-methylpyridine-3,4-diamine is a substituted pyridinediamine that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a pyridine core with vicinal primary and secondary amino groups, offers a unique combination of electronic properties and versatile reactivity. The pyridine ring provides a basic nitrogen atom, capable of forming critical hydrogen bonds with biological targets, while the two distinct amino groups at the C3 and C4 positions serve as key handles for synthetic elaboration.
This arrangement allows for the construction of complex polycyclic systems, particularly fused imidazopyridine derivatives, which are prevalent motifs in a wide range of biologically active compounds, including kinase inhibitors.[1] The strategic placement of the methyl group on the C4-amino function subtly modulates the nucleophilicity and steric profile of the molecule, offering a point of differentiation from its unsubstituted parent diamine. Understanding the chemical behavior of this intermediate is paramount for its effective utilization in drug discovery campaigns and the synthesis of functional materials.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical entity govern its behavior in both reactive and biological systems. The data presented below has been consolidated from various supplier technical data sheets and chemical databases.
Core Physicochemical Data
A summary of the key physical and chemical properties of N4-methylpyridine-3,4-diamine is provided in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1839-17-4 | [2][3][4] |
| Molecular Formula | C₆H₉N₃ | [2][4] |
| Molecular Weight | 123.16 g/mol | [2][5] |
| Physical Form | Solid | [2] |
| Appearance | White to Brown Powder/Crystal | [6][7] |
| Purity | Typically ≥95% | [2] |
| IUPAC Name | N⁴-methylpyridine-3,4-diamine | [8] |
| InChI Key | CACZIDDDEFIYTF-UHFFFAOYSA-N | [2] |
Spectroscopic Signatures
While specific spectral data requires direct experimental acquisition, the molecular structure of N4-methylpyridine-3,4-diamine allows for the prediction of its key spectroscopic features. Researchers can request specific analytical documentation, such as NMR, HPLC, or LC-MS, from commercial suppliers.[3]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the primary amine (-NH₂) protons, a broad signal for the secondary amine (-NH) proton, and a singlet or doublet for the N-methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino substituents.
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¹³C NMR: The carbon NMR spectrum should display six unique signals: three for the sp²-hybridized carbons of the pyridine ring and one for the methyl carbon. The carbons directly attached to the nitrogen atoms (C3 and C4) will appear at characteristic downfield shifts.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 123.16 or 124.17, respectively, confirming the compound's molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the 3200-3500 cm⁻¹ region, C-N stretching bands, and aromatic C=C and C=N stretching vibrations typical of the pyridine ring.
Synthesis and Reaction Chemistry
The synthesis of substituted pyridinediamines is a critical step in their application. While literature detailing the specific synthesis of N4-methylpyridine-3,4-diamine is sparse, a logical and robust synthetic strategy can be designed based on established pyridine chemistry.
Proposed Synthetic Workflow
A common and effective approach involves the regioselective nitration of a suitable pyridine precursor, followed by reduction of the nitro group and subsequent functionalization. The following workflow illustrates a plausible route starting from 4-methylpyridine.
Caption: Proposed synthetic workflow for N4-methylpyridine-3,4-diamine.
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Rationale: The synthesis of the key intermediate, 3-amino-4-methylpyridine, has been reported starting from 4-methylpyridine.[9] One method involves nitration at a low temperature followed by catalytic hydrogenation.[9] Further steps to introduce the N4-methyl group would require careful strategic planning to ensure correct regioselectivity, possibly involving protecting groups or alternative synthetic routes. Another patented approach involves reacting 3-halo-4-picoline with ammonia.[9]
Key Reactivity
The utility of N4-methylpyridine-3,4-diamine as a building block stems from the reactivity of its vicinal diamine motif. This functionality is a linchpin for constructing fused heterocyclic systems.
Caption: Characteristic reactions of N4-methylpyridine-3,4-diamine.
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Cyclocondensation: This is arguably the most significant reaction. The 1,2-diamine arrangement readily reacts with carboxylic acids, aldehydes, or their equivalents under dehydrating conditions to form fused imidazopyridine rings. This reaction is fundamental to building complex scaffolds for drug discovery.
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Acylation/Sulfonylation: Both the primary and secondary amines can be acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl chlorides. Selective functionalization can be achieved by exploiting the differential reactivity of the two amino groups or by using protecting group strategies.
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Alkylation: The amino groups can undergo N-alkylation, although controlling selectivity can be challenging.
Applications in Drug Development and Medicinal Chemistry
The structural motifs accessible from N4-methylpyridine-3,4-diamine are of high value in modern drug discovery. The pyridine diamine scaffold is a key component in a variety of targeted therapies.
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Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Fused imidazopyridines derived from this diamine are excellent candidates for mimicking this interaction. The N4-methyl group can provide additional steric bulk or be positioned to interact with specific sub-pockets of the target enzyme, potentially enhancing potency and selectivity. The development of pyrimidine-diamine derivatives as potent EGFR inhibitors for non-small cell lung cancer highlights the utility of such scaffolds.[1]
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Scaffold for Combinatorial Libraries: The versatile reactivity of the diamine allows it to be used as a central scaffold for the creation of diverse chemical libraries. By reacting the core with a wide range of aldehydes, carboxylic acids, and acylating agents, researchers can rapidly generate a large number of novel compounds for high-throughput screening.
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Precursor for Bioactive Molecules: Analogues such as 2-amino-4-methylpyridine have been investigated as inhibitors for inducible nitric oxide synthase (iNOS), suggesting that the broader class of aminomethylpyridines has potential in targeting enzymes involved in inflammatory processes.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
Hazard Profile
N4-methylpyridine-3,4-diamine is associated with the following GHS hazard statements.[2][5]
| GHS Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Procedures
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Handling: Work should be conducted in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[11] Avoid inhalation of dust and contact with skin and eyes.[6]
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[2][3] It is recommended to keep it in a cool, dark, and dry place at room temperature.[2]
Conclusion
N4-methylpyridine-3,4-diamine is a strategically important heterocyclic intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its key structural feature—the vicinal diamine on a pyridine core—provides a reliable platform for constructing fused bicyclic systems, most notably imidazopyridines, which are prevalent in modern medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements enables researchers to fully leverage its synthetic utility in the development of next-generation therapeutics and functional materials.
References
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3-Amino-4-picoline | C6H8N2 | CID 137935. PubChem, NIH. [Link]
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1839-17-4 | N4-methyl-pyridine-3,4-diamine. Tetrahedron. [Link]
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N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. PubChem, NIH. [Link]
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N4-(4-methylphenyl)pyridine-3,4-diamine | 1038315-36-4. Appchem. [Link]
- Preparation process of 3 amino-4 methyl pyridine.
- Preparation method of 3-amino-4-methylpyridine.
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Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. PubMed. [Link]
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4-Methylpyridine | (C5H4N)CH3 | CID 7963. PubChem, NIH. [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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